molecular formula C10H19NO4 B017737 tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate CAS No. 215917-99-0

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

Cat. No. B017737
M. Wt: 217.26 g/mol
InChI Key: AIQSXVGBMCJQAG-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves enantioselective methods that yield products with excellent optical purity. For instance, trans-3,5-bis(benzyl/tert-butyldiphenylsilyloxymethyl)morpholines were prepared through a coupling of a serinol derivative with 2,3-O-isopropylideneglycerol triflate or its equivalent, showcasing the versatility of morpholine synthesis techniques (Dave & Sasaki, 2004).

Scientific Research Applications

Environmental Science and Toxicology

  • Synthetic Phenolic Antioxidants (SPAs) , including compounds structurally related to tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, have been widely used in industrial and commercial products to prevent oxidative reactions. Studies have focused on their environmental occurrence, human exposure, and toxicity, highlighting concerns over their potential for hepatic toxicity, endocrine-disrupting effects, and carcinogenicity (Liu & Mabury, 2020).

Analytical Chemistry

  • Antioxidant Activity Determination Methods : A comprehensive review of analytical methods for determining antioxidant activity underscores the importance of chemical and electrochemical assays in analyzing compounds like tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. These methods are crucial for understanding the antioxidant capacity of complex samples, offering insights into the potential applications of these compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Organic Synthesis

  • Catalytic Applications : Research has explored the catalytic applications of related compounds in synthetic routes, such as the non-enzymatic kinetic resolution of racemates. This highlights the synthetic utility of tert-butyl-based compounds in achieving high enantioselectivity and yield, pivotal for the industrial synthesis of chiral compounds (Pellissier, 2011).

  • Synthetic Routes of Vandetanib : Another study analyzed synthetic routes of vandetanib, finding that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, a compound similar in structural complexity to tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate, offers a high-yield, commercially viable synthetic route (Mi, 2015).

properties

IUPAC Name

tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-7-8(11)6-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQSXVGBMCJQAG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363823
Record name tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

CAS RN

215917-99-0
Record name tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
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Synthesis routes and methods I

Procedure details

A 1M solution of borane-tetrahydrofuran complex in THF (8.65 mL; 8.65 mmol; 2 eq.) was added to a cold (0° C.) solution of morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (1 g; 4.32 mmol; 1 eq.) in THF (10 mL) and the resulting mixture was stirred at room temperature for 1 hour. The solution was diluted with EA, washed with sat. aq. NaHCO3 then brine, dried over magnesium sulfate and concentrated in vacuo. Purification by column chromatography (EA/heptane) afforded the title compound (600 mg, 64%) as a colourless oil.
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Yield
64%

Synthesis routes and methods II

Procedure details

Ethyl chlorocarbonate (149 μL; TCI) was added to a THF (8 mL) solution of morpholine-3, 4-dicarboxylic acid 4-tert-butyl ester (300 mg; Ast) and diisopropylethylamine (560 μL; WAKO) with ice cooling and the resulting mixture was stirred at room temperature for 1 and half hours. Sodium tetrahydroborate (197 mg; WAKO) was added at room temperature, the resulting mixture was stirred for 15 minutes followed by the addition of methanol (1.2 mL) with ice cooling, and the resulting mixture was stirred at room temperature for 2 hours. The reaction mixture solution was concentrated under reduced pressure, ethyl acetate and saturated aqueous sodium bicarbonate solution were added to extract the reaction mixture, then the organic layer was dried, and the solvent was evaporated under reduced pressure to give the title compound (209 mg).
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Synthesis routes and methods III

Procedure details

Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester (9.50 g, 41 mmol) was dissolved in anhydrous THF (50 mL) under nitrogen and cooled to −10° C. A 1M solution of borane (82 mL, 82 mmol) was added dropwise whilst maintaining the temperature below 0° C. The reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled to −5° C. and water (10 mL) was added cautiously followed by Na2CO3 (9.5 g) in water (20 mL). After stirring for 30 min at room temperature the THF was removed in vacuo, water was added and the reaction mixture was extracted with diethylether (×3). The combined organic extracts were dried (MgSO4) and the solvent was evaporated in vacuo to give 3-hydroxymethyl-morpholine-4-carboxylic acid tert-butyl ester (8.9 g, 100%) as a colourless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate

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